1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 1-ethyl-1H-pyrazol-4-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions to form the piperazine ring.
Introduction of the 5-chloro-2-methylphenyl group: This step involves the nucleophilic substitution of the piperazine ring with 5-chloro-2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation with 1-ethyl-1H-pyrazole-4-sulfonyl chloride: The final step involves the reaction of the intermediate with 1-ethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to the central nervous system.
1-(2-methoxyphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.
1-(3-trifluoromethylphenyl)piperazine: Studied for its potential use in the treatment of various psychiatric disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-3-20-12-15(11-18-20)24(22,23)21-8-6-19(7-9-21)16-10-14(17)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGATDJYWAWTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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